molecular formula C15H14ClN3O B1344951 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline CAS No. 1142201-66-8

2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline

Cat. No. B1344951
M. Wt: 287.74 g/mol
InChI Key: GRZBMOBOYOMXMP-UHFFFAOYSA-N
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Description

“2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline” is a chemical compound with the molecular weight of 287.74 . It is used for proteomics research .

Scientific Research Applications

Synthesis and Characterization

Quinoline derivatives, including compounds like 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline, are synthesized through various chemical reactions aimed at introducing functional groups that may contribute to their biological activity. For instance, the synthesis of new quinoline derivatives through reactions like the condensation of substituted quinoline-4-carbohydrazides showcases the methodological advancements in creating these compounds for further biological evaluation (Faldu et al., 2014).

Biological Evaluation

Antimicrobial Activity

Quinoline derivatives have been extensively evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit promising antibacterial and antifungal activities. For example, certain quinoline-oxadiazole hybrids were synthesized and tested for their in vitro cytotoxic potential in various cell lines, demonstrating significant biological activity (Kamath et al., 2016). Additionally, novel series of quinoline derivatives have been synthesized and evaluated for their antibacterial activity, with some compounds showing potential antibacterial activity (Joshi et al., 2011).

properties

IUPAC Name

3-(2-chloro-7-methylquinolin-3-yl)-5-propyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-3-4-13-18-15(19-20-13)11-8-10-6-5-9(2)7-12(10)17-14(11)16/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZBMOBOYOMXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=C(N=C3C=C(C=CC3=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649302
Record name 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline

CAS RN

1142201-66-8
Record name Quinoline, 2-chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-methyl-3-(5-propyl-1,2,4-oxadiazol-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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